
4-(Dimethylamino)-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of nitrogen in the pyrimidine and pyridine rings would create regions of high electron density, which could influence the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. The electron-rich nitrogen atoms could act as nucleophiles in reactions, while the nitrile group could act as an electrophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make it soluble in polar solvents .科学的研究の応用
Antimicrobial Activity
4-(Dimethylamino)-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile and its derivatives have been explored for their antimicrobial properties. Studies have demonstrated the effectiveness of these compounds against various bacterial and fungal strains. For instance, certain pyrimidine carbonitrile derivatives show potential in inducing bacterial cell membrane rupture and disintegration, confirming their impact on the morphology of both Gram-positive and Gram-negative bacteria. This aspect of the compound is significant for developing new antimicrobial agents (Bhat & Begum, 2021).
Anticancer Activity
The compound's derivatives also exhibit promising in vitro antitumoral activity. Some synthesized hydrazinopyrimidine-5-carbonitrile derivatives, for instance, have shown inhibitory effects on the growth of various human cancer cell lines. These findings are crucial for developing new anticancer therapies (Cocco, Congiu, Lilliu, & Onnis, 2006).
Cytotoxicity Evaluation
In the context of cancer research, the cytotoxicity of various pyrimidinecarbonitrile derivatives has been evaluated. Studies on human breast cancer and colon carcinoma cell lines have demonstrated the anti-proliferative activity of these compounds, indicating their potential in cancer treatment (Atapour-Mashhad et al., 2016).
Synthesis and Structural Analysis
The compound and its derivatives have been the subject of extensive synthesis and structural analysis. Investigations into their chemical structures, using methods like FT-IR, NMR spectroscopy, and mass spectrometry, contribute to our understanding of their properties and potential applications (Al-Issa, 2012).
Potential in Nonlinear Optical (NLO) Applications
Derivatives of pyrimidinecarbonitrile have shown promise in nonlinear optics (NLO) fields. Studies involving density functional theory (DFT) and time-dependent DFT (TDDFT) methods reveal that these compounds possess nonlinear optical behavior, making them candidates for optoelectronic applications (Hussain et al., 2020).
Anti-inflammatory Activity
Some newly synthesized pyrazolo[3,4-d] pyrimidine derivatives of the compound have demonstrated anti-inflammatory activity. This is significant in the development of new anti-inflammatory drugs (El-Dean et al., 2016).
Novel Synthesis Approaches
Research has also focused on novel synthesis approaches for creating pyrimidine derivatives. These methods are vital for expanding the range of potential applications of these compounds in various fields of chemistry and pharmacology (Fadda, Etman, El-Seidy, & Elattar, 2012).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(dimethylamino)-6-phenyl-2-pyridin-3-ylpyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5/c1-23(2)18-15(11-19)16(13-7-4-3-5-8-13)21-17(22-18)14-9-6-10-20-12-14/h3-10,12H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYOQLZWCWLUAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=C1C#N)C2=CC=CC=C2)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901324824 |
Source


|
| Record name | 4-(dimethylamino)-6-phenyl-2-pyridin-3-ylpyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901324824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666081 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
320417-70-7 |
Source


|
| Record name | 4-(dimethylamino)-6-phenyl-2-pyridin-3-ylpyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901324824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

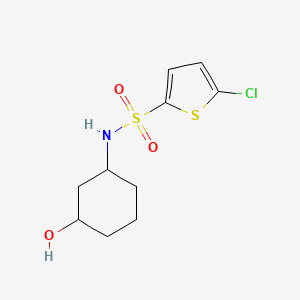
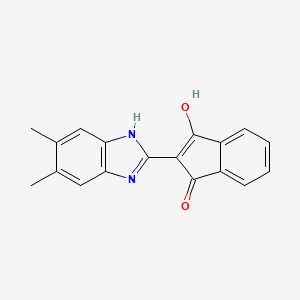
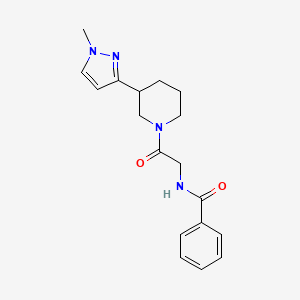
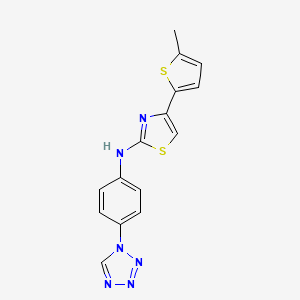
![(E)-ethyl 5-methyl-3-(((5-nitrofuran-2-yl)methylene)amino)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2376565.png)
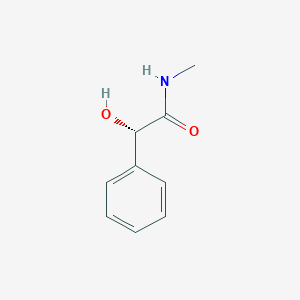
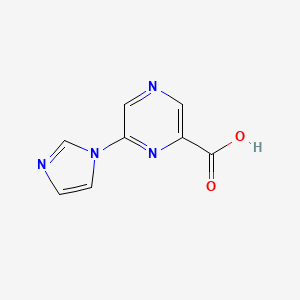
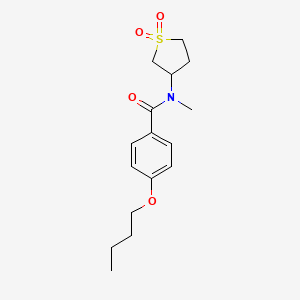
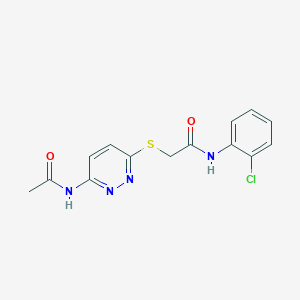
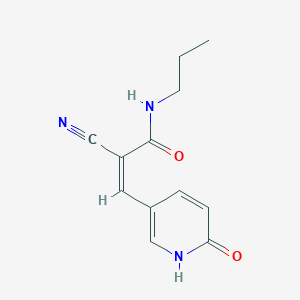
![allyl 5-(4-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2376576.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2376579.png)
![2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2376580.png)
![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2376582.png)